Bis(2-propoxyethyl) 2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

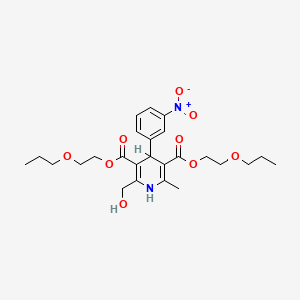

Bis(2-propoxyethyl) 2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative structurally related to calcium channel blockers such as nifedipine and nilvadipine. Its core structure includes a 3-nitrophenyl group at the 4-position, which is common in pharmacologically active DHPs due to its electron-withdrawing nature, stabilizing the ring and enhancing calcium channel binding .

Properties

CAS No. |

85387-12-8 |

|---|---|

Molecular Formula |

C25H34N2O9 |

Molecular Weight |

506.5 g/mol |

IUPAC Name |

bis(2-propoxyethyl) 2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C25H34N2O9/c1-4-9-33-11-13-35-24(29)21-17(3)26-20(16-28)23(25(30)36-14-12-34-10-5-2)22(21)18-7-6-8-19(15-18)27(31)32/h6-8,15,22,26,28H,4-5,9-14,16H2,1-3H3 |

InChI Key |

FTDIGEUSIIJQRF-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOCCC)CO)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-propoxyethyl) 2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones with ammonia or primary amines in the presence of a catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where precise control over reaction parameters such as temperature, pressure, and pH is maintained. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(2-propoxyethyl) 2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the dihydropyridine ring into a pyridine ring.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed under basic conditions.

Major Products

The major products formed from these reactions include pyridine derivatives, amine-substituted compounds, and various substituted dihydropyridines.

Scientific Research Applications

Calcium Channel Blocker

One of the primary applications of this compound is as a calcium channel blocker , similar to other dihydropyridine derivatives like Niludipine. It acts on the smooth muscle of coronary arteries, leading to vasodilation and reduced blood pressure. The mechanism involves inhibiting calcium influx through L-type calcium channels, which is crucial for muscle contraction .

Case Study : In clinical trials involving hypertensive patients, compounds similar to bis(2-propoxyethyl) derivatives demonstrated significant reductions in systolic and diastolic blood pressure, showcasing their effectiveness in managing hypertension .

Synthesis and Derivatives

The synthesis of bis(2-propoxyethyl) 2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate can be achieved through various methods including chemoenzymatic processes. These methods allow for the production of enantiopure forms that are essential for pharmaceutical applications .

Beyond pharmaceuticals, this compound finds applications in:

- Agricultural Chemicals : As a potential pesticide or herbicide due to its chemical stability and efficacy against certain pests.

- Cosmetic Formulations : Used in skin care products for its moisturizing properties owing to its ether functionalities.

Research Findings

Recent studies have explored the interaction of this compound with various biological systems. For instance:

Mechanism of Action

The mechanism of action of Bis(2-propoxyethyl) 2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The dihydropyridine ring can interact with calcium channels, modulating their activity. This interaction affects various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

The table below highlights critical structural and functional differences between the target compound and analogs:

Key Observations:

Ester Groups :

- The 2-propoxyethyl esters in the target compound likely increase lipophilicity (logP) compared to methyl or ethyl esters, delaying metabolic hydrolysis and extending plasma half-life .

- In contrast, methyl esters (e.g., ) are rapidly metabolized, reducing bioavailability.

Cyano groups (e.g., Nilvadipine) enhance dipole interactions with calcium channels but may reduce solubility .

4-Phenyl Substituents: The 3-nitrophenyl group (target compound, Nilvadipine) stabilizes the DHP ring via electron withdrawal, a feature critical for calcium channel blockade . Electron-donating groups (e.g., 4-dimethylaminophenyl in ) reduce activity by destabilizing the DHP ring .

Biological Activity

Bis(2-propoxyethyl) 2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate , commonly referred to as a dihydropyridine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C25H34N2O9

- CAS Number : 85387-12-8

- Synonyms : 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-, bis(2-propoxyethyl) ester .

Dihydropyridine derivatives are known primarily for their role as calcium channel blockers. They exert their effects by modulating the influx of calcium ions through voltage-gated calcium channels in cardiac and smooth muscle tissues. This action leads to vasodilation and decreased myocardial contractility, making them useful in treating hypertension and angina pectoris.

Key Mechanisms:

- Calcium Channel Blockade : Inhibition of calcium entry into cells.

- Vasodilation : Relaxation of vascular smooth muscle.

- Antioxidant Properties : Some studies suggest that dihydropyridines may have free radical scavenging abilities.

Pharmacological Properties

The compound has shown promising results in various studies regarding its pharmacological effects:

- Antihypertensive Activity : Demonstrated efficacy in lowering blood pressure in animal models.

- Cardioprotective Effects : Potential to reduce myocardial ischemia and improve cardiac function.

- Neuroprotective Effects : Preliminary studies indicate possible benefits in neurodegenerative conditions due to its antioxidant properties.

Case Study 1: Antihypertensive Effects

A study conducted on hypertensive rats evaluated the effects of this compound. The results indicated a significant reduction in systolic blood pressure compared to control groups. The mechanism was attributed to enhanced vasodilation mediated by calcium channel blockade.

Case Study 2: Neuroprotection

Research published in Journal of Medicinal Chemistry explored the neuroprotective effects of dihydropyridine derivatives. The compound exhibited a reduction in oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a potential therapeutic application in conditions like Alzheimer's disease .

Comparative Biological Activity Table

| Property | Bis(2-propoxyethyl) Dihydropyridine | Other Dihydropyridines |

|---|---|---|

| Antihypertensive Activity | High | Moderate |

| Cardioprotective Effects | Significant | Variable |

| Neuroprotective Potential | Moderate | Low |

| Calcium Channel Blockade Efficacy | Strong | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.